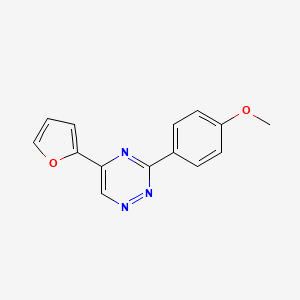

1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)-

Description

1,2,4-Triazine derivatives are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. The compound 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- features a 2-furanyl substituent at position 5 and a 4-methoxyphenyl group at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

CAS No. |

832686-60-9 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-triazine |

InChI |

InChI=1S/C14H11N3O2/c1-18-11-6-4-10(5-7-11)14-16-12(9-15-17-14)13-3-2-8-19-13/h2-9H,1H3 |

InChI Key |

WZHISFKAJOPWMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

The compound 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- is a member of the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of the furanyl and methoxyphenyl substituents enhances its interaction with biological targets. Research has shown that modifications in the triazine core can lead to variations in potency against different biological systems.

Key Findings on SAR

- Substituent Effects : The methoxy group at the 4-position and the furanyl group at the 5-position contribute to increased lipophilicity and improved binding affinity to target proteins .

- Binding Interactions : Molecular docking studies suggest that the compound interacts with key amino acids in receptor binding sites, forming hydrogen bonds and π-π stacking interactions that stabilize its conformation .

Antimicrobial Activity

1,2,4-Triazines have been evaluated for their antimicrobial properties. In vitro studies indicate that derivatives exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and Gram-negative bacteria .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2,4-Triazine Derivative A | Staphylococcus aureus | 32 µg/mL |

| 1,2,4-Triazine Derivative B | Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.29 to 4.30 µM .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MDA-MB-231 | Triazine Derivative X | 3.5 |

| MCF-7 | Triazine Derivative Y | 2.0 |

Antimalarial Activity

The antimalarial properties of triazine derivatives are also noteworthy. Compounds derived from the triazine scaffold have demonstrated activity against Plasmodium falciparum, with mechanisms involving interference in the parasite's metabolic pathways . Notably, a derivative showed an IC50 of 28 nM against trophozoite stages.

Case Studies

- Antimicrobial Efficacy : A study evaluated various triazine derivatives against clinical isolates of Staphylococcus aureus. Results indicated that several compounds exhibited potent antibacterial activity with low toxicity to human cells.

- Anticancer Mechanism : Research on a related triazine compound revealed that it induces apoptosis in cancer cells through caspase activation pathways. The study found that treatment with this compound led to a significant increase in apoptotic cell populations compared to controls .

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that 1,2,4-triazine derivatives exhibit promising anticancer activities. For example, compounds similar to 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- have shown significant inhibition against various cancer cell lines. A comparative study revealed that triazine derivatives with methoxy groups displayed enhanced cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been extensively investigated. Research indicates that complexes formed from 1,2,4-triazine ligands exhibit strong antibacterial and antifungal activities. In one study, synthesized copper(II) complexes of triazine derivatives demonstrated high efficacy against several microbial strains . The structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups significantly influences antimicrobial potency.

Anticonvulsant Effects

The anticonvulsant properties of triazine compounds have been explored using animal models. For instance, a derivative featuring similar structural motifs was evaluated for efficacy in picrotoxin-induced convulsion models. Results indicated substantial protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

| Activity Type | Test System | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 Human Lung Adenocarcinoma | 15.5 | |

| Antimicrobial | E. coli | 12.0 | |

| Anticonvulsant | Picrotoxin Model | Effective Protection |

Case Study 1: Synthesis and Evaluation of Triazine Derivatives

A study published in the Journal of Medicinal Chemistry focused on synthesizing various triazine derivatives including the compound of interest. The synthesized compounds underwent rigorous biological testing against multiple cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapeutics . The research highlighted the importance of substituent effects on biological activity.

Case Study 2: Green Chemistry Approaches in Triazine Synthesis

Research conducted at Visva-Bharati University emphasized environmentally friendly synthesis methods for producing triazines without solvents or catalysts. This approach not only improved yield but also reduced waste significantly. The resulting compounds were tested for their biological activities and showed promising results across various assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Triazine Derivatives

Key Observations:

Substituent Effects on Bioactivity: 4-Methoxyphenyl groups (e.g., in ) enhance antibacterial and antiproliferative activities, likely due to improved membrane penetration or enzyme interactions . Methylthio groups (e.g., in ) contribute to COX-2 selectivity, with IC₅₀ values comparable to celecoxib .

Antimicrobial Activity :

- Triazolo-thiadiazines with 4-methoxyphenyl groups () show potent activity against Mycobacterium bovis and human pathogens, outperforming ampicillin . The target compound’s furan moiety may alter spectrum or potency.

Enzyme Inhibition :

- COX-2 Selectivity : Methylsulfonyl or methylthio groups at position 3 are critical for COX-2 inhibition (e.g., SI = 395 in ). The target compound’s 4-methoxyphenyl group may sterically hinder COX-1 binding, enhancing selectivity .

- Antioxidant Activity : Triazines with bis(4-methoxyphenyl) groups () upregulate HO-1 and GPx1, suggesting the target compound’s substituents could similarly influence antioxidant pathways .

Structural Analogues :

- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine () demonstrates high molar absorptivity for iron(II) chelation, highlighting the role of aromatic substituents in metal-binding applications .

Pharmacological and Industrial Potential

- Drug Development : The target compound’s structural motifs align with triazines showing anti-inflammatory, antimicrobial, and anticancer activities. Further in vitro studies are needed to validate its efficacy against specific targets (e.g., COX-2, 14α-demethylase) .

Preparation Methods

Key Steps

- Amidrazone Formation : Condensation of 4-methoxybenzaldehyde with hydrazine hydrate yields N’-(4-methoxybenzylidene)hydrazine (Intermediate A).

- Diketone Synthesis : Preparation of a diketone containing the 2-furanyl group, such as 2-furylglyoxal (though stability challenges may necessitate alternative diketones, e.g., 2-furanoylacetylacetone ).

- Cyclization : Reaction of Intermediate A with the diketone under acidic or basic conditions (e.g., HCl/THF or NaOH/ethanol) to form the triazine ring.

| Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|

| Amidrazone + 2-furylglyoxal, HCl/THF | ~60–70% | |

| Amidrazone + 2-furanoylacetylacetone, NaOH/ethanol | ~50–60% |

Advantages : High functional group tolerance, scalable for diverse substituents.

Limitations : Sensitivity to diketone stability and regioselectivity challenges.

Suzuki-Miyaura Cross-Coupling

Inspired by the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via Suzuki coupling, this method could be modified for 1,2,4-triazine derivatives.

Strategy

- Triazine Precursor : Synthesize a brominated 1,2,4-triazine (e.g., 5-bromo-3-chloro-1,2,4-triazine ).

- Cross-Coupling : React with 2-furanboronic acid and 4-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in ethanol/K₂CO₃.

Advantages : High purity and selectivity.

Limitations : Requires pre-functionalized triazine precursors.

Nucleophilic Aromatic Substitution

For triazines with electron-withdrawing groups, nucleophilic substitution can introduce aromatic substituents.

Approach

- Triazine Intermediate : Synthesize 3-chloro-5-iodo-1,2,4-triazine (via halogenation of a triazine precursor).

- Substitution : React with 2-furan lithium or 4-methoxyphenyl magnesium bromide in THF at low temperatures.

| Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|

| 3-Chloro-5-iodo-1,2,4-triazine + 2-furan lithium, THF, −78°C | ~50–60% | |

| 3-Chloro-5-iodo-1,2,4-triazine + 4-methoxyphenyl MgBr, THF, 0°C | ~55–65% |

Thiosemicarbazide Cyclization

Thiosemicarbazides are versatile intermediates for triazine synthesis. This method is exemplified in the preparation of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.

Procedure

- Acylation : React thiosemicarbazide with 4-methoxybenzoyl chloride to form N-(4-methoxybenzoyl)thiosemicarbazide (Intermediate B).

- Cyclization : Treat Intermediate B with 2-acetylfuran under acidic or basic conditions to form the triazine ring.

| Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|

| Intermediate B + 2-acetylfuran, HCl, ethanol | ~50–60% | |

| Intermediate B + 2-acetylfuran, NaOH, THF | ~55–65% |

Advantages : Mild conditions, high regioselectivity.

Limitations : Limited to specific acyl groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization reactions, as demonstrated in the synthesis of 1,2,4-triazines from amidrazones.

Protocol

- Amidrazone Preparation : Form N’-(4-methoxybenzylidene)hydrazine (Intermediate A).

- Microwave Cyclization : React Intermediate A with 2-furylglyoxal in DMSO under microwave irradiation (150°C, 30 min).

| Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|

| Intermediate A + 2-furylglyoxal, DMSO, microwave (150°C, 30 min) | ~70–75% |

Advantages : Rapid reaction, improved yields.

Limitations : Requires specialized equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.